3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. Its systematic name reflects its structure, which includes a pyridine ring substituted with a piperidine moiety. The compound has been identified for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems.
The synthesis of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride can be approached through various chemical pathways. One common method involves the nucleophilic substitution reaction where a piperidin-4-yl derivative reacts with a suitable pyridine precursor.
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride can participate in several chemical reactions typical of both pyridine and piperidine derivatives.
The mechanism of action of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is primarily linked to its interaction with neurotransmitter receptors.
Understanding the physical and chemical properties of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride is crucial for its application in research.
3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride has various applications across scientific fields:
Research continues to explore the full potential of this compound, aiming to elucidate its mechanisms further and expand its applications in medicine and industry.
The molecular architecture of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride (CAS 1707361-70-3) embodies several critical design elements that contribute to its pharmacological relevance. With the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol, this hydrochloride salt features a protonatable piperidine nitrogen (pKa ~10.5) that facilitates salt bridge formation with complementary acidic residues in biological targets, significantly enhancing binding affinity. The 3-methyl substituent on the pyridine ring provides strategic steric bulk that influences conformational preferences and modulates electron distribution across the heteroaromatic system .
Crystallographic analyses of structurally analogous piperidine-oxy-pyridine derivatives reveal crucial insights into protonation behavior and molecular conformation. Single-crystal X-ray diffraction studies demonstrate that the piperidine nitrogen typically exists in a protonated state under physiological conditions, while the pyridine nitrogen may exhibit variable protonation depending on electronic effects from substituents. This differential protonation creates a zwitterionic character in some derivatives, enabling complex charge-assisted hydrogen bonding networks with biological targets. The molecular conformation typically displays a near-perpendicular orientation between the piperidine and pyridine rings, maximizing exposure of both nitrogen atoms for potential target interactions while minimizing steric repulsion [2].
Table 1: Molecular Characteristics of 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride
Property | Value/Description |
---|---|
Systematic Name | 3-methyl-2-(piperidin-4-yloxy)pyridine hydrochloride |
CAS Registry Number | 1707361-70-3 |
Molecular Formula | C₁₁H₁₇ClN₂O |
Molecular Weight | 228.72 g/mol |
Hydrogen Bond Donors | 1 (piperidinium N⁺-H) |
Hydrogen Bond Acceptors | 3 (pyridine N, ether O, Cl⁻) |
Rotatable Bonds | 2 (C₆-O-C₁-C₂ and C₃-C₄-N-C₅) |
Topological Polar Surface Area | 34.2 Ų |
The synthetic accessibility of this scaffold further enhances its utility in medicinal chemistry. Efficient routes typically employ nucleophilic displacement reactions between activated pyridine derivatives (e.g., 2-chloro-3-methylpyridine) and 4-hydroxypiperidine precursors, often mediated by bases such as potassium carbonate in polar aprotic solvents. Post-synthetic modifications frequently include hydrochloride salt formation to improve crystallinity, solubility, and storage stability. Alternative approaches leverage catalytic hydrogenation of corresponding pyridyl-piperidine derivatives under transition metal catalysis (e.g., ruthenium or palladium complexes), offering stereochemical control critical for selective receptor interactions [5].
The piperidine-oxy-pyridine framework demonstrates remarkable versatility as a molecular platform for structural diversification:
Computational analyses of this scaffold reveal favorable drug-like properties, including predicted LogP values of 1.5-2.5 (indicating balanced lipophilicity), and aqueous solubility exceeding 5 mg/mL for the hydrochloride salt, facilitating biological testing. Molecular dynamics simulations indicate that the methyl substituent at the 3-position restricts rotation around the pyridine-piperidine axis, potentially stabilizing bioactive conformations [6].
Piperidine-based compounds exhibit inherent molecular complementarity to neurotransmitter receptors, attributable to the protonatable nitrogen's resemblance to ammonium groups in endogenous neurotransmitters and the scaffold's capacity for multi-vector binding interactions. 3-Methyl-2-(piperidin-4-yloxy)pyridine hydrochloride exemplifies this principle through its documented activity across multiple receptor classes central to neurological function.
The compound's structural features enable particularly effective engagement with sigma receptors, especially the sigma-1 (σ1R) subtype, which functions as a ligand-regulated chaperone protein in the endoplasmic reticulum. Crystallographic evidence confirms that the protonated piperidine nitrogen forms a critical salt bridge with the conserved Glu172 residue within the σ1R binding pocket. This electrostatic interaction anchors the ligand orientation, allowing the pyridine ring to engage in π-stacking with surrounding aromatic residues. The methyl substituent's position significantly influences binding kinetics, with 3-methyl substitution proving optimal over 4- or 5-methyl regioisomers due to favorable van der Waals contacts with hydrophobic subpockets [2] [7].
Table 2: Receptor Binding Profile of Piperidine-Oxy-Pyridine Derivatives
Receptor Target | Affinity (Ki, nM) | Structural Determinants of Activity |
---|---|---|
Sigma-1 Receptor (σ1R) | 15-150 nM | Protonated piperidine N (Glu172 salt bridge), pyridine ring π-stacking, 3-methyl hydrophobic contact |
Histamine H₃ Receptor | 20-200 nM | Basic nitrogen for Asp114 interaction, ether oxygen for hydrogen bonding, optimal spacer length |
Muscarinic M₄ Receptor | 50-500 nM | Quaternary nitrogen mimicry, hydrophobic substituent for allosteric pocket |
Beyond sigma receptors, this scaffold demonstrates significant affinity for histaminergic pathways. The protonatable piperidine nitrogen effectively mimics the imidazolium group of histamine, enabling competitive binding at the histamine H₃ receptor (H₃R). Molecular docking studies position the piperidine nitrogen within 3Å of the conserved Asp114 residue in transmembrane domain 3, forming a strong charge-charge interaction. The pyridine-ether extension then projects toward secondary binding pockets, with the 3-methyl group occupying a hydrophobic cleft that enhances selectivity over other histamine receptor subtypes. This dual H₃R/σ1R activity is pharmacologically synergistic, as H₃R antagonists modulate neurotransmitter release while σ1R antagonists regulate ion channel function and cellular stress responses—a combination particularly relevant for neuropathic pain management [2] [8].
Structure-activity relationship (SAR) analyses of piperidine-oxy-pyridine derivatives reveal critical determinants of receptor selectivity:
The therapeutic implications of this multi-receptor engagement are profound, particularly for complex neurological conditions where single-target approaches often show limited efficacy. In validated neuropathic pain models, lead compounds featuring the 3-methyl-2-(piperidin-4-yloxy)pyridine core demonstrate exceptional analgesic efficacy, completely reversing mechanical allodynia at sub-micromolar concentrations. This broad-spectrum activity stems from simultaneous normalization of aberrant neurotransmitter release (via H₃R blockade) and inhibition of pathological neuronal sensitization (via σ1R antagonism). Electrophysiological studies confirm that such dual-acting compounds suppress hyperexcitability in dorsal root ganglion neurons more effectively than selective agents, validating the multi-target therapeutic approach [2].
Recent advances further highlight the scaffold's versatility beyond monoamine receptors. Molecular hybridization strategies have yielded derivatives with significant affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, by incorporating hydrogen-bond accepting groups orthogonal to the pyridine nitrogen. Additional modifications have produced allosteric modulators of muscarinic M₄ receptors, where the piperidine oxygen serves as a hydrogen bond acceptor for conserved tyrosine residues in the allosteric binding pocket. This receptor polypharmacology, inherent to the piperidine-oxy-pyridine architecture, positions this chemical class as a privileged template for addressing the multifaceted pathophysiology of neurological and psychiatric disorders [8] [9] [10].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2